1-Methyl-2-[(trimethylsilyl)methylidene]aziridine
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Overview
Description
1-Methyl-2-[(trimethylsilyl)methylidene]aziridine is a unique compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound features an exocyclic C–C double bond attached to the aziridine ring, making it a methyleneaziridine. The presence of the trimethylsilyl group further enhances its reactivity and stability, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-[(trimethylsilyl)methylidene]aziridine can be synthesized through various methods. One common approach involves the reaction of N-tosyl imines with trimethylsilyldiazomethane. This reaction proceeds with high cis stereoselectivity and yields the desired aziridine . Another method involves the use of chlorotrimethylsilane in conjunction with a base, such as triethylamine, to form the trimethylsilyl ether, which is then converted to the aziridine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-[(trimethylsilyl)methylidene]aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of diverse functionalized products.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to yield amines.
Substitution Reactions: The trimethylsilyl group can be substituted with other electrophiles, providing access to a wide range of derivatives.
Common Reagents and Conditions:
Nucleophilic Reagents: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed:
- Functionalized amines, alcohols, and thiols.
- Aziridine N-oxides.
- Various substituted aziridines.
Scientific Research Applications
1-Methyl-2-[(trimethylsilyl)methylidene]aziridine has found extensive applications in scientific research, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex molecules, including pharmaceuticals and natural products.
Polymer Chemistry: The compound is used in the synthesis of polyamines through ring-opening polymerization, which has applications in antibacterial coatings, CO2 adsorption, and gene transfection.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications, including antibacterial and antifungal agents.
Mechanism of Action
The mechanism of action of 1-Methyl-2-[(trimethylsilyl)methylidene]aziridine involves the high strain energy associated with the aziridine ring, which provides a significant driving force for ring-opening reactions. The trimethylsilyl group enhances the stability and reactivity of the compound, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific reactions and applications being explored.
Comparison with Similar Compounds
Vinylaziridines: Feature an exocyclic C–C double bond similar to methyleneaziridines but with different reactivity profiles.
Ethynylaziridines: Contain an exocyclic C–C triple bond, offering unique reactivity compared to methyleneaziridines.
Uniqueness: 1-Methyl-2-[(trimethylsilyl)methylidene]aziridine stands out due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This makes it a valuable intermediate in organic synthesis, providing access to a wide range of functionalized products and derivatives .
Properties
CAS No. |
65665-43-2 |
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Molecular Formula |
C7H15NSi |
Molecular Weight |
141.29 g/mol |
IUPAC Name |
trimethyl-[(1-methylaziridin-2-ylidene)methyl]silane |
InChI |
InChI=1S/C7H15NSi/c1-8-5-7(8)6-9(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
WWTPNVQIYQYTPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC1=C[Si](C)(C)C |
Origin of Product |
United States |
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